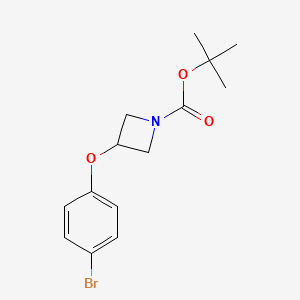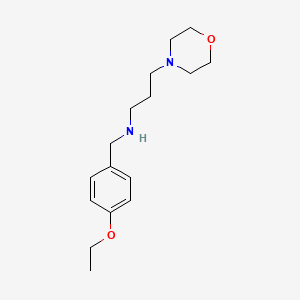
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride" is a novel chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl piperazines and propyl linkers, which are often synthesized for their potential pharmacological properties, particularly as ligands for various receptors and as potential treatments for conditions like depression and anxiety .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic compounds or acids, which are then subjected to reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to introduce the piperazine moiety . Fluorination strategies are also employed to incorporate fluorine atoms into the ligands, which can significantly affect the pharmacokinetic profiles of these compounds . The synthesis processes are carefully characterized using techniques such as IR, NMR, and mass spectrometry to confirm the chemical structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography, which provides detailed information about the crystal system, space group, and lattice parameters. For example, a compound with a fluorophenyl piperazine structure was found to crystallize in the monoclinic system with a P21/c space group . The crystal structures reveal various intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups that confer the desired pharmacological properties. For instance, the introduction of a fluorine atom can reduce the basicity of the compound, which in turn can influence its oral absorption and bioavailability . The reactions are optimized to yield the target compounds with high purity and in good yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely studied to understand their stability, solubility, and potential interactions with biological targets. Thermal stability is assessed using techniques like TG-DTA and DSC, which provide insights into the decomposition temperatures and thermal behavior of the compounds . The solubility and absorption characteristics are influenced by the basicity and the presence of fluorine atoms, which can be tailored to improve pharmacokinetic profiles .
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-2-3-18-4-10-22(11-5-18)27-17-21(26)16-24-12-14-25(15-13-24)20-8-6-19(23)7-9-20;;/h4-11,21,26H,2-3,12-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTOPBSFNWYXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)
![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)
![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)






![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)

![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)